1-amino-N-ethylcyclohexane-1-carboxamide
Overview
Description
1-amino-N-ethylcyclohexane-1-carboxamide, also known as AECC, is a synthetic organic compound . It has gained significant attention in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular formula of this compound is C9H19ClN2O . Its molecular weight is 206.71 g/mol . The InChI code for this compound is 1S/C9H18N2O.ClH/c1-2-11-8(12)9(10)6-4-3-5-7-9;/h2-7,10H2,1H3,(H,11,12);1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different environments and its interactions with other substances.Scientific Research Applications
Plant Biology and Ethylene Precursor Role:
- 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, is a significant ethylene precursor in plants, influencing various developmental and stress responses (Hoffman, Yang, & McKeon, 1982).
- ACC is also involved in processes like ethylene-independent signaling, influencing plant development and pathogen virulence (Polko & Kieber, 2019).
Chemical Synthesis and Structural Studies:
- The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives have been extensively studied, revealing insights into their conformation and potential applications in designing novel compounds (Valle et al., 1988).
- These compounds have been utilized in the synthesis of various derivatives, highlighting their versatility in organic synthesis (Carrilho et al., 2015).
Biomedical Research:
- Derivatives of 1-aminocyclohexane-1-carboxamide have been evaluated for their potential in inducing apoptosis in cancer cells, suggesting their application in cancer research (Abd-Allah & Elshafie, 2018).
- Another study on tranexamic acid, a derivative, demonstrated its effectiveness in treating wrinkles induced by skin dryness, indicating its potential in dermatological treatments (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-amino-N-ethylcyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-8(12)9(10)6-4-3-5-7-9/h2-7,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASRZEZSFBGKKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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